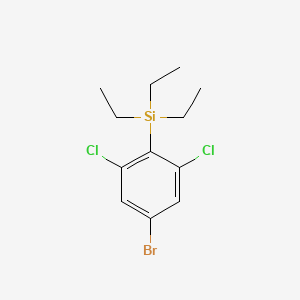
Silane, (4-bromo-2,6-dichlorophenyl)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-bromo-2,6-dichlorophenyl)triethyl- is a chemical compound with the molecular formula C12H17BrCl2Si and a molecular weight of 340.15888 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a phenyl ring substituted with bromine and chlorine atoms. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- typically involves the reaction of triethylsilane with 4-bromo-2,6-dichlorophenyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Silane, (4-bromo-2,6-dichlorophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The silane group can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the silane group to a simpler form.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Silane, (4-bromo-2,6-dichlorophenyl)triethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The silane group can form covalent bonds with various substrates, leading to the formation of stable complexes. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Silane, (4-bromo-2,6-dichlorophenyl)triethyl- can be compared with other similar compounds, such as:
Silane, (4-bromo-2,6-dichlorophenyl)trimethyl-: This compound has a similar structure but with methyl groups instead of ethyl groups, leading to differences in reactivity and applications.
Silane, (4-bromo-2,6-dichlorophenyl)triphenyl-: This compound has phenyl groups instead of ethyl groups, resulting in distinct chemical properties and uses.
Silane, (4-bromo-2,6-dichlorophenyl)triisopropyl-: This compound has isopropyl groups, which affect its steric and electronic properties compared to the triethyl derivative.
The uniqueness of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- lies in its specific combination of substituents, which confer unique chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
650598-50-8 |
|---|---|
Molecular Formula |
C12H17BrCl2Si |
Molecular Weight |
340.15 g/mol |
IUPAC Name |
(4-bromo-2,6-dichlorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H17BrCl2Si/c1-4-16(5-2,6-3)12-10(14)7-9(13)8-11(12)15/h7-8H,4-6H2,1-3H3 |
InChI Key |
ZIVFAPNNAUFXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)
![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)
![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)
![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
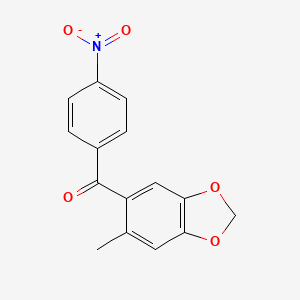
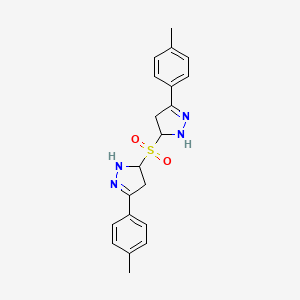
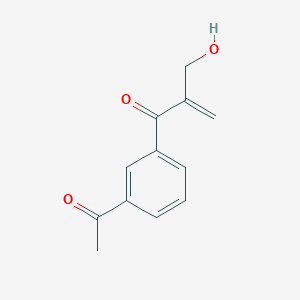
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
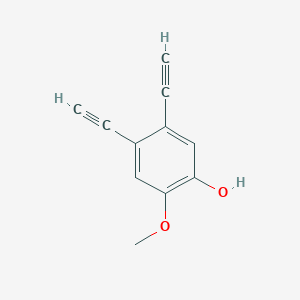
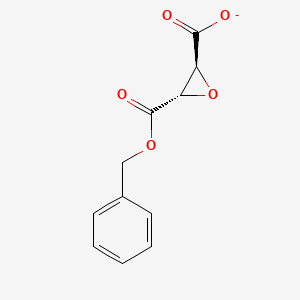
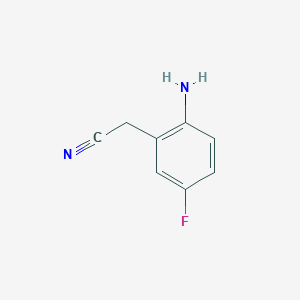
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
